molecular formula C10H9N3O B1386184 Quinoline-5-carbohydrazide CAS No. 96541-83-2

Quinoline-5-carbohydrazide

Cat. No. B1386184
CAS RN: 96541-83-2
M. Wt: 187.2 g/mol
InChI Key: WRSYLKYGVWUPQP-UHFFFAOYSA-N
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Description

Quinoline-5-carbohydrazide is a compound with the molecular formula C10H9N3O . It appears as a light brown to off-white solid .


Synthesis Analysis

The synthesis of Quinoline-5-carbohydrazide and its derivatives has been a subject of interest in medicinal chemistry . A recent study reported a potent and green protocol for synthesizing quinoline Schiff base derivatives through a facile and efficient conventional method .


Molecular Structure Analysis

The Quinoline-5-carbohydrazide molecule contains a total of 24 bonds. There are 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, and 1 Pyridine .


Chemical Reactions Analysis

Quinoline-5-carbohydrazide and its derivatives have been evaluated for their potential biological activities. For instance, certain quinoline Schiff base derivatives were evaluated against diabetic-II activity .


Physical And Chemical Properties Analysis

Quinoline-5-carbohydrazide has a molecular weight of 187.20 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are 187.074561919 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

Quinoline-5-carbohydrazide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, quinoline-2-carbohydrazide, a related compound, has been used to create thiosemicarbazides and oxadiazol-2-amines, which exhibited antimicrobial activity (Keshk et al., 2008). Similarly, quinoline-4-carbohydrazide derivatives have been synthesized and shown to have in vitro antimicrobial efficacy against various bacteria and fungi, comparable to standard drugs like Ampicillin and Norfloxacin (Faldu et al., 2014).

Antimicrobial Properties

Quinoline derivatives containing azole nuclei, synthesized from quinoline-2-carbohydrazide, demonstrated good to moderate antimicrobial activity against various microorganisms (Özyanik et al., 2012). Another study synthesized a class of quinoline derivatives with a 1,2,4-triazole moiety from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, showing promising antimicrobial activity in vitro (Eswaran et al., 2009).

Anti-inflammatory and Analgesic Activities

Derivatives of 2-phenylquinoline-4-carbohydrazide were synthesized and screened for their analgesic and anti-inflammatory activities, revealing significant activity in animal models of inflammation (Khalifa et al., 2017).

Antimicrobial Potential in Novel Derivatives

N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized using microwave irradiation and evaluated for their antimicrobial properties, identifying potential new bioactive templates for future drug development (Bello et al., 2017).

Antitubercular Activity

Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized from quinoline-4-carbohydrazide, showing significant activity against S. aureus and E. faecalis with minimal inhibitory concentrations, indicating potential as antitubercular agents (Bodke et al., 2017).

Cancer Research

Quinoline derivatives, including those related to quinoline-5-carbohydrazide, have shown effective anticancer activity. These compounds have been examined for their modes of function in the inhibition of various biological targets, making them potential candidates for cancer drug development (Solomon & Lee, 2011).

Bioimaging Applications

A novel quinoline-based fluorescent probe, synthesized from a quinoline carbohydrazide derivative, was developed for the detection of Al³⁺ ions and showed potential for bioimaging in living cells, plants, and zebrafish (Lu et al., 2021).

Future Directions

Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This presents an opportunity for chemists to design new derivatives of Quinoline-5-carbohydrazide that could enhance the quality of life .

properties

IUPAC Name

quinoline-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSYLKYGVWUPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655757
Record name Quinoline-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-5-carbohydrazide

CAS RN

96541-83-2
Record name Quinoline-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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